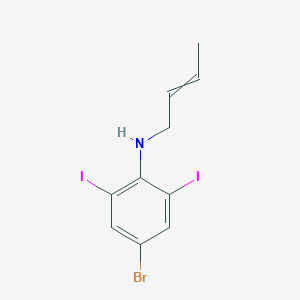

4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline

Description

4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline is a halogenated aniline derivative featuring bromo and iodo substituents at the 2, 4, and 6 positions of the aromatic ring, with a but-2-en-1-yl group attached to the nitrogen atom. This compound is structurally distinct due to its combination of heavy halogens (Br, I) and an unsaturated alkenyl chain, which may influence its electronic properties, steric bulk, and reactivity.

Properties

CAS No. |

918446-42-1 |

|---|---|

Molecular Formula |

C10H10BrI2N |

Molecular Weight |

477.91 g/mol |

IUPAC Name |

4-bromo-N-but-2-enyl-2,6-diiodoaniline |

InChI |

InChI=1S/C10H10BrI2N/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h2-3,5-6,14H,4H2,1H3 |

InChI Key |

LCBVKUGEOVHBAD-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCNC1=C(C=C(C=C1I)Br)I |

Origin of Product |

United States |

Preparation Methods

Method A: Direct Bromination and Iodination

This method involves the bromination of an aniline derivative followed by iodination.

Reagents :

- Bromine or a brominating agent (e.g., N-bromosuccinimide)

- Iodine or an iodinating agent (e.g., potassium iodide)

-

- Start with N-(but-2-en-1-yl)-2,6-diiodoaniline.

- React with bromine in a suitable solvent (e.g., dichloromethane) at low temperatures to minimize side reactions.

- Follow with iodination using iodine in the presence of a catalyst such as copper(II) iodide.

Yield : Typically around 60-80%, depending on reaction conditions and purification methods.

Method B: Coupling Reaction

This method employs a coupling reaction between a bromo-substituted aromatic compound and an amine.

Reagents :

- 4-Bromo-2,6-diiodoaniline

- Butenylamine or a similar amine derivative

- A coupling agent (e.g., palladium catalysts)

-

- Combine the bromo compound with butenylamine in a solvent like DMF.

- Add a palladium catalyst to facilitate the coupling process.

- Heat under reflux conditions for several hours.

Yield : Yields can vary from 70% to over 90% based on catalyst efficiency and reaction time.

Method C: Multi-step Synthesis

A more complex approach involves multiple synthetic steps including protection and deprotection strategies.

Reagents :

- Starting aniline derivatives

- Protecting groups (e.g., acetyl or benzyl)

-

- Protect the amine group of the starting material to prevent unwanted reactions.

- Perform bromination and subsequent iodination as described in Method A.

- Deprotect the amine group to yield the final product.

Yield : This method may result in lower overall yields (50%-70%) due to the complexity of handling multiple steps.

The following table summarizes the key aspects of each preparation method for clarity:

| Method | Key Steps | Typical Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Method A | Bromination + Iodination | 60%-80% | Simple, fewer steps | Possible side reactions |

| Method B | Coupling Reaction | 70%-90% | High yield, direct synthesis | Requires palladium catalyst |

| Method C | Multi-step Synthesis | 50%-70% | Versatile for complex structures | Lower yield, more labor-intensive |

The preparation of 4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline can be achieved through various methods, each with its own advantages and challenges. The choice of method depends on factors such as desired yield, available reagents, and specific application requirements. Continued research into optimizing these synthesis routes will enhance their efficiency and applicability in various fields of chemistry.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

Substitution: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroxyaniline compound.

Scientific Research Applications

4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Profiles : The but-2-en-1-yl group introduces π-electron density and conformational flexibility, contrasting with the rigid isopropyl () or branched alkyl chains ().

Physicochemical Properties

- Solubility and Reactivity : The iodo substituents likely reduce solubility in polar solvents compared to chloro or methyl analogues (). The unsaturated but-2-en-1-yl group may increase susceptibility to electrophilic addition or oxidation.

- Purity and Stability : Compounds with similar halogenation (e.g., ) show UHPLC purity >95%, suggesting that rigorous purification (e.g., column chromatography) is feasible for the target compound .

Crystallographic Features

- Crystal Packing: Unlike the hydrogen-bonded network in 4-Bromo-2,6-dimethylanilinium bromide (N—H⋯Br, O—H⋯Br; ), the target compound may adopt a packing structure dominated by van der Waals interactions due to its bulky iodine atoms and lack of hydrogen-bond donors .

- Torsional Angles: The but-2-en-1-yl group could introduce torsional strain, akin to the 78.23° angle observed between aromatic rings in ’s imino derivative .

Biological Activity

4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline is a halogenated aniline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by the presence of bromine and iodine substituents on the aromatic ring, which may influence its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular structure of 4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline can be described by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrI₂N |

| Molecular Weight | 346.98 g/mol |

| CAS Number | Not yet assigned |

| Melting Point | Not specified |

The biological activity of 4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline may involve several mechanisms, including:

- Enzyme Inhibition: The halogen substituents can enhance binding interactions with specific enzymes, potentially leading to inhibition of key metabolic pathways.

- Receptor Modulation: The compound may interact with various receptors, modulating their activity and influencing cellular responses.

- DNA Interaction: The structural features may allow for intercalation into DNA, affecting replication and transcription processes.

Antimicrobial Activity

Research has indicated that halogenated anilines possess significant antimicrobial properties. Studies have shown that 4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline exhibits activity against a range of bacterial strains. For example:

- In vitro studies demonstrated inhibition of growth in Gram-positive and Gram-negative bacteria.

Anticancer Properties

The potential anticancer effects of this compound have been explored in various studies. Key findings include:

- Cytotoxicity Assays: In cell line studies, 4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline displayed cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.3 |

| HeLa | 12.7 |

Case Studies

Several case studies have highlighted the biological activity of halogenated anilines similar to 4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline:

- Study on Antimicrobial Efficacy: A study published in the Journal of Medicinal Chemistry reported that halogenated anilines showed enhanced antimicrobial activity due to their ability to disrupt bacterial cell membranes.

- Anticancer Research: Research presented at the International Cancer Conference demonstrated that compounds with similar structures were effective in inducing apoptosis in cancer cells through the activation of caspase pathways.

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline, and how can reaction conditions be optimized?

The compound is synthesized via condensation of a brominated/iodinated aniline derivative with a but-2-en-1-yl precursor. For example, analogous protocols involve refluxing ketones (e.g., 2,3-butanedione) with substituted anilines in methanol for 24 hours, followed by crystallization . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time. Characterization via NMR and mass spectrometry is critical to confirm purity and regioselectivity.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) confirms molecular geometry, with refinement using SHELXL (R-factor ≤ 0.052) .

- NMR/UV-Vis : H/C NMR identifies substituent positions, while UV-Vis spectroscopy probes electronic transitions influenced by iodine’s heavy atom effect.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed vs. calculated m/z) .

Q. How is the crystal structure determined, and what structural parameters are critical for analysis?

SC-XRD data collection employs a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Absorption corrections (e.g., SADABS) address heavy-atom effects (Br, I). Key parameters include unit cell dimensions (e.g., monoclinic space group) and refinement statistics (wR(F) ≤ 0.179). Hydrogen atoms are placed geometrically, and torsion angles define planarity .

Advanced Research Questions

Q. How do heavy-atom effects (Br, I) complicate X-ray diffraction analysis, and how are these mitigated?

High electron density from Br/I causes absorption and extinction errors. Mitigation strategies:

Q. How can discrepancies between spectroscopic data (NMR) and crystallographic results be resolved?

Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). Strategies:

Q. What challenges arise in computational modeling of this compound’s electronic structure?

Q. How is thermal stability assessed, and what decomposition pathways are observed?

Q. What experimental designs are used to elucidate the compound’s reactivity in cross-coupling reactions?

- Catalytic screening : Test Pd/Cu catalysts (e.g., Suzuki-Miyaura, Ullmann coupling) under inert atmospheres.

- Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS.

- Isolation of intermediates : Trapping oxidative addition complexes (e.g., Pd(II)-aryl species) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.